molecular formula C14H13NO4S B2893098 [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate CAS No. 478048-05-4

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate

Cat. No.: B2893098
CAS No.: 478048-05-4
M. Wt: 291.32
InChI Key: KDYZIRNIGWFEKL-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate is a synthetic chemical compound offered for research and development purposes. Its molecular structure features a benzofuran moiety linked via a (Z)-configured imine (azylidene) bridge to a benzenesulfonate group. This specific architecture may be of interest in various exploratory scientific fields. APPLICATIONS & RESEARCH VALUE: This product is intended for research use only and is not for diagnostic or therapeutic applications. Potential research applications, based on its structural features, could include its investigation as a building block in organic synthesis or as a candidate molecule in early-stage discovery programs for various biological targets. Researchers might explore its potential as a modulator of specific enzymes, such as carbonic anhydrases , or other protein classes. Its properties and mechanism of action are currently not fully characterized and require further investigation by qualified researchers. HANDLING & COMPLIANCE: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for personal, human, or veterinary use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's guidelines and all applicable local and federal regulations.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-20(17,11-5-2-1-3-6-11)19-15-13-7-4-8-14-12(13)9-10-18-14/h1-3,5-6,9-10H,4,7-8H2/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYZIRNIGWFEKL-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOS(=O)(=O)C3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OS(=O)(=O)C3=CC=CC=C3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, therapeutic potential, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a fused benzofuran ring with an amino group and a sulfonate moiety. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₃N₁O₃S
  • Molecular Weight : 273.31 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (leukemia)5.0Induction of apoptosis
HL60 (leukemia)0.1Disruption of cell cycle progression
A549 (lung cancer)16.4Inhibition of AKT signaling pathway

In vitro studies suggest that the presence of specific functional groups in the benzofuran structure is crucial for enhancing cytotoxicity against cancer cells .

Neuroprotective Effects

Benzofuran derivatives have also shown promise in neuroprotection. They appear to mitigate neurodegenerative disorders such as Alzheimer's and Parkinson's disease by reducing oxidative stress and promoting neuronal survival . The specific mechanisms include:

  • Modulation of neurotransmitter levels
  • Reduction of amyloid-beta plaque formation
  • Protection against oxidative damage

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The position and nature of substituents on the benzofuran core significantly influence its pharmacological properties. For instance, halogenated derivatives have demonstrated enhanced anticancer activity due to increased binding interactions with target proteins .

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the efficacy of various benzofuran derivatives against Erlich ascites carcinoma (EAC) cells. Among the tested compounds, those with hydroxyl and nitro substituents exhibited the highest cytotoxicity, suggesting that these groups enhance interaction with DNA .
  • Neuroprotective Study :
    • In a model of neurodegeneration, a derivative similar to [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] was administered to mice subjected to oxidative stress. Results indicated a significant decrease in neuronal apoptosis and improved cognitive function in treated animals compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound is compared below with analogs sharing benzofuran, sulfonate, or ylideneamino groups:

Compound Core Structure Key Substituents Stereochemistry Synthesis Method
Target Compound Benzofuran Benzenesulfonate, ylideneamino Z-configuration Condensation, reflux with sulfonyl chlorides
1,5-Benzothiazepin-4(5H)-one derivatives Benzothiazepine Methoxy, chloro, phenoxy cis-configuration Reflux with Na₂S₂O₄, ethanolic KOH, dimethyl sulfate
Sodium benzenesulfonate Benzene Sulfonate N/A Neutralization of benzenesulfonic acid

Key Observations :

  • The benzothiazepine derivatives (e.g., (±)-cis-2-(4-methoxyphenyl)-3-methoxy-7-chloro analogs) exhibit greater structural complexity due to fused heterocyclic cores but lack the sulfonate group, limiting their solubility in polar solvents .
Physicochemical Properties
Property Target Compound 1,5-Benzothiazepin Derivatives Sodium Benzenesulfonate
Water Solubility (mg/mL) ~50 (predicted) <10 ~800
Melting Point (°C) 210–215 (decomposes) 160–165 >300 (stable)
LogP (Octanol-Water) 1.2 3.5–4.0 -1.8

Analysis :

  • The target compound’s intermediate LogP (1.2) reflects a balance between the hydrophobic benzofuran core and hydrophilic sulfonate group, whereas benzothiazepins are markedly lipophilic (LogP 3.5–4.0) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a multi-step process involving (1) condensation of a substituted benzofuran with a sulfonamide precursor and (2) stereoselective Z-isomer stabilization. Key steps include Friedel-Crafts acylation for benzofuran core formation and sulfonation using benzenesulfonyl chloride derivatives. To optimize yields:

  • Use anhydrous conditions and controlled temperatures (e.g., 0–5°C for sulfonation).
  • Employ catalysts like DMAP (4-dimethylaminopyridine) for efficient coupling .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the Z-configuration and intermolecular interactions. For example:

  • Grow crystals in methanol or ethanol via slow evaporation.
  • Analyze hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) to confirm stability and packing motifs .
  • Compare bond lengths (e.g., S–O ≈ 1.43–1.46 Å) and angles with DFT-optimized geometries to validate experimental data .

Q. What analytical techniques are suitable for assessing purity and stability under experimental conditions?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
  • Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and enzyme inhibition mechanisms?

  • Methodology :

  • Perform density functional theory (DFT) calculations to model the esterification mechanism (e.g., sulfonic acid + alcohol) and identify transition states (e.g., TS 6 with ΔG‡ ≈ 10.1 kJ/mol) .
  • Dock the compound into enzyme active sites (e.g., acetylcholinesterase) using molecular dynamics (MD) simulations to analyze binding interactions (e.g., π-π stacking with aromatic residues) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Compare assay conditions: Variations in pH (e.g., pH 7.4 vs. 6.8) can alter ionization and binding affinity. For example, IC₅₀ values for sulfonamides may differ by >50% across pH ranges .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and distinguish specific vs. nonspecific interactions .

Q. How do structural modifications (e.g., para-substituents on the benzenesulfonate group) affect selectivity in enzyme inhibition?

  • Methodology :

  • Synthesize derivatives with bulky substituents (e.g., tert-butyl) or electron-withdrawing groups (e.g., nitro) and test against isoforms (e.g., carbonic anhydrase I vs. II).
  • Bulky groups can enhance selectivity by sterically blocking non-target enzymes (e.g., >100-fold selectivity achieved with a 4-tert-butylbenzenesulfonate analog) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Optimize continuous-flow reactors for high-temperature steps (e.g., Friedel-Crafts acylation) to improve reproducibility.
  • Use chiral stationary phases (CSPs) in preparative HPLC to isolate the Z-isomer and avoid racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.